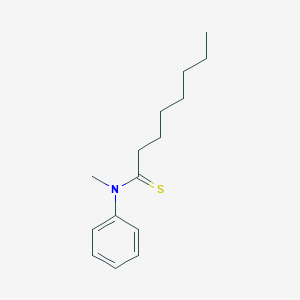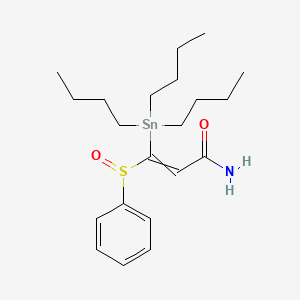![molecular formula C8H13NSSi B14297917 Pyridine, 2-[(trimethylsilyl)thio]- CAS No. 112247-55-9](/img/structure/B14297917.png)
Pyridine, 2-[(trimethylsilyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[(trimethylsilyl)thio]- is an organosilicon compound with the molecular formula C8H13NSi It is characterized by the presence of a pyridine ring substituted with a trimethylsilylthio group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(trimethylsilyl)thio]- typically involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction scheme is as follows: [ \text{Pyridine} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{Pyridine, 2-[(trimethylsilyl)thio]-} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for Pyridine, 2-[(trimethylsilyl)thio]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-[(trimethylsilyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The trimethylsilylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 2-[(trimethylsilyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[(trimethylsilyl)thio]- involves its interaction with various molecular targets. The trimethylsilylthio group can act as a nucleophile, participating in reactions with electrophilic species. The pyridine ring can coordinate with metal ions, facilitating catalytic processes. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- Pyridine, 2-(trimethylsilyl)-
- Pyridine, 2-(methylthio)-
- Pyridine, 2-(ethylthio)-
Comparison: Pyridine, 2-[(trimethylsilyl)thio]- is unique due to the presence of the trimethylsilylthio group, which imparts distinct chemical properties compared to other similar compounds. The trimethylsilyl group increases the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions.
Propiedades
Número CAS |
112247-55-9 |
|---|---|
Fórmula molecular |
C8H13NSSi |
Peso molecular |
183.35 g/mol |
Nombre IUPAC |
trimethyl(pyridin-2-ylsulfanyl)silane |
InChI |
InChI=1S/C8H13NSSi/c1-11(2,3)10-8-6-4-5-7-9-8/h4-7H,1-3H3 |
Clave InChI |
GYZSMMKWTTYUGP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)SC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

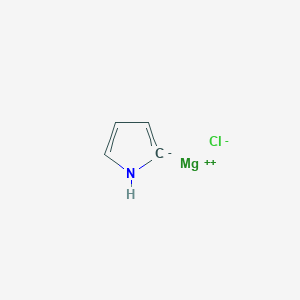
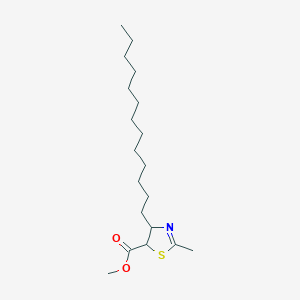
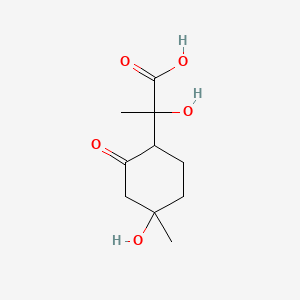
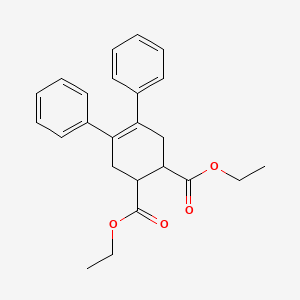
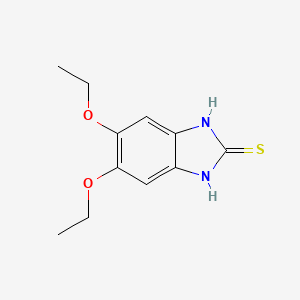
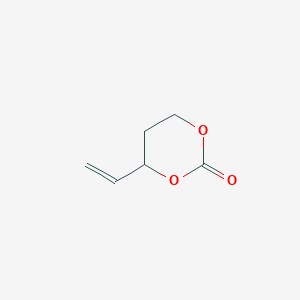
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
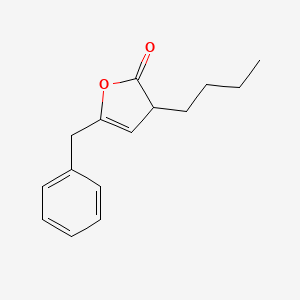
![5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14297901.png)
acetate](/img/structure/B14297908.png)
